3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol
Description
Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol CAS Number: 1936028-11-3 SMILES: OC1COCc2c1ncc(c2)Br (alternative notation: C1C(C2=C(CO1)C=C(C=N2)Br)O) Key Features:
Properties
IUPAC Name |
3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-5-3-12-4-7(11)8(5)10-2-6/h1-2,7,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKZTCPOHSSXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CO1)C=C(C=N2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936028-11-3 | |
| Record name | 3-BROMO-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-8-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol typically involves the bromination of a suitable pyrano[4,3-b]pyridine precursor. One common method involves the reaction of 7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Structural Properties
The molecular formula of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol is , with a molecular weight of approximately 230.06 g/mol. The compound features a unique bicyclic structure that contributes to its reactivity and biological properties.
Biological Activities
Research indicates that compounds similar to 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol exhibit various biological activities, including:
- Antimicrobial Properties : Some pyran derivatives have shown efficacy against bacterial strains and fungi. The presence of the bromine atom may enhance the antimicrobial activity by modifying the compound's lipophilicity and membrane permeability.
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Cytotoxic Effects : Certain studies have indicated that pyrano derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Medicinal Chemistry Applications
The unique structural features of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol make it a valuable scaffold in drug design. Potential applications include:
- Drug Development : The compound's ability to interact with various biological targets suggests it could serve as a lead compound for developing new pharmaceuticals.
- Synthetic Intermediates : It may act as an intermediate in synthesizing more complex molecules with desired pharmacological properties.
- Chemical Probes : Due to its unique structure, it can be utilized as a chemical probe in biological studies to elucidate mechanisms of action or pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Pyrano-Pyridine Family
Compound A : 8-Bromo-5H,7H,8H-pyrano[4,3-b]pyridin-7-one
- Structure : Similar bicyclic framework but replaces the hydroxyl group with a ketone at position 5.
- Reactivity : Bromine at position 8 and ketone group may favor nucleophilic substitution or carbonyl-based reactions.
- Synthesis: Prepared via bromination of the parent pyrano-pyridinone using N-bromosuccinimide (NBS) .
Compound B : (5R,8R)-8-Methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol
- Structure: Pyrano-pyridine isomer with methyl and trifluoromethyl substituents.
- Key Differences: Substituents: Trifluoromethyl (electron-withdrawing) vs. Stereochemistry: Defined stereocenters at positions 5 and 8 .
Compound C : 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one
Comparison Table: Structural and Physicochemical Properties
Biological Activity
3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects based on the available literature.
Chemical Structure and Properties
The molecular formula of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol is CHBrNO, with a molecular weight of approximately 230.06 g/mol. The compound features a pyranopyridine core, which is significant for its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 230.06 g/mol |
| CAS Number | 1936028-11-3 |
| Physical Form | Pale-yellow to yellow-brown solid |
Synthesis
The synthesis of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol typically involves multi-step reactions including bromination and cyclization processes. Specific synthetic pathways have been explored in various studies, focusing on optimizing yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol exhibit significant antimicrobial activity. For example, derivatives of pyranopyridines have shown effectiveness against a range of bacterial strains. In studies comparing the activity of various heterocycles, certain derivatives demonstrated minimum inhibitory concentrations (MIC) that suggest potential as antibacterial agents.
Anticancer Activity
In vitro studies have reported that related compounds exhibit growth inhibitory effects on human tumor cell lines. The mechanism often involves the induction of apoptosis in cancer cells. A study on pyranoxanthones highlighted their ability to inhibit the growth of various cancer cell lines while determining their lipophilicity in membrane models, suggesting that structural modifications can enhance bioactivity .
Case Studies and Research Findings
- Deubiquitinase Inhibition : A study focused on selective deubiquitinase inhibitors screened a library of compounds including pyranopyridine derivatives. The results indicated that some compounds demonstrated over 30% inhibition against specific deubiquitinases (DUBs), suggesting potential applications in cancer therapy by modulating protein degradation pathways .
- Antibacterial Activity : A comparative analysis revealed that certain pyranopyridine derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from 50 µM to 100 µM against common pathogens .
- Cytotoxicity Studies : Cytotoxicity assays indicated that related compounds had varying degrees of cytotoxic effects on different cell lines, with some achieving EC50 values in the low micromolar range (3.1–4.8 µM), highlighting their potential as therapeutic agents .
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol?
Answer:
A general method involves reacting thiobarbituric acid (2 mmol) with aryl glyoxalates (1 mmol) in methanol under excess ammonium acetate at room temperature for 20–30 minutes. The crude product is filtered, washed with water, and recrystallized from methanol to yield pure compounds (55–75% yield). Key variables include stoichiometric ratios of reactants, solvent polarity (methanol), and reaction time. Optimization may involve adjusting temperature or using catalytic additives to improve cyclization efficiency .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm the pyrano-pyridine scaffold and bromine substitution patterns. For example, deshielded protons near the bromine atom and oxygenated carbons in the dihydropyran ring are diagnostic .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H] peaks matching CHBrNO).
- Infrared (IR) Spectroscopy: Stretching frequencies for C-Br (~550 cm) and hydroxyl groups (~3200 cm) confirm functional groups .
Advanced: How can regioselectivity in bromine substitution reactions be controlled during derivatization?
Answer:
Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict electron density maps to identify reactive sites. Experimental validation involves competitive reactions under varying conditions (e.g., polar aprotic solvents favoring electrophilic substitution at electron-rich positions). X-ray crystallography (e.g., of analogs like 2-(6-bromo-3-pyridyl)imidazo-pyrazine) provides structural insights into preferred substitution sites .
Advanced: How can competing side reactions (e.g., ring-opening or oxidation) be minimized during synthesis?
Answer:
- Temperature Control: Lower temperatures (0–25°C) reduce oxidation of the dihydropyran ring.
- Protecting Groups: Temporary protection of the hydroxyl group (e.g., silylation) prevents unwanted nucleophilic attacks.
- Inert Atmosphere: Use of nitrogen/argon minimizes oxidative degradation .
Advanced: How to resolve contradictions between experimental data and computational predictions for molecular conformation?
Answer:
- Molecular Dynamics (MD) Simulations: Compare simulated conformers with experimental X-ray or NMR-derived structures (e.g., pyrano-pyridine derivatives with similar fused-ring systems).
- Torsional Angle Analysis: Overlay computational and crystallographic data to identify discrepancies in ring puckering or substituent orientation .
Basic: What are the solubility and stability considerations for handling this compound?
Answer:
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests in methanol (common recrystallization solvent) show no decomposition over 24 hours at 4°C .
- Storage: Store under inert gas at –20°C to prevent bromine displacement or ring oxidation .
Advanced: What computational methods are effective for predicting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Density Functional Theory (DFT): Calculate activation energies for oxidative addition steps involving the C-Br bond.
- Ligand Screening: Simulate Pd-ligand interactions (e.g., with Buchwald-Hartwig ligands) to identify optimal catalytic systems for coupling with aryl boronic acids .
Basic: How to validate the purity of synthesized batches for pharmacological studies?
Answer:
- HPLC-PDA: Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for in vitro assays.
- Elemental Analysis: Compare experimental C/H/N/Br ratios with theoretical values to detect inorganic impurities .
Advanced: What strategies enhance enantiomeric purity in asymmetric syntheses of related pyrano-pyridines?
Answer:
- Chiral Auxiliaries: Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during ring formation.
- Catalytic Asymmetric Synthesis: Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to induce enantioselectivity in cycloaddition reactions .
Advanced: How to correlate spectral data with electronic properties for structure-activity relationship (SAR) studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
